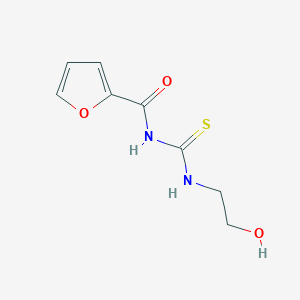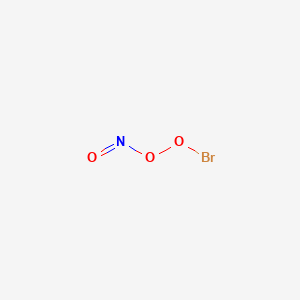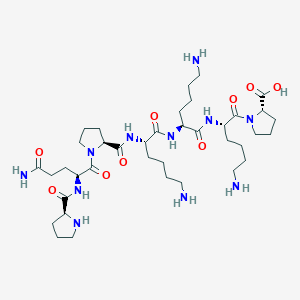
(R)-3,3,3-trifluoro-2-hydroxy-1-((2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvate dehydrogenase kinase inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase enzymes. These enzymes play a crucial role in regulating the pyruvate dehydrogenase complex, which is responsible for converting pyruvate into acetyl coenzyme A, a key step in cellular energy metabolism. By inhibiting pyruvate dehydrogenase kinase, these compounds can enhance the activity of the pyruvate dehydrogenase complex, thereby promoting glucose oxidation and energy production. Pyruvate dehydrogenase kinase inhibitors have shown potential in treating various metabolic disorders, including diabetes, cancer, and neurodegenerative diseases .
Méthodes De Préparation
The synthesis of pyruvate dehydrogenase kinase inhibitors involves several synthetic routes and reaction conditions. One common method involves the preparation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides and 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are synthesized through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as triethylamine. Industrial production methods for pyruvate dehydrogenase kinase inhibitors often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Pyruvate dehydrogenase kinase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions. For example, oxidation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
Pyruvate dehydrogenase kinase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of the pyruvate dehydrogenase complex and its role in cellular metabolism. In biology, these inhibitors are used to investigate the metabolic pathways involved in glucose oxidation and energy production. In medicine, pyruvate dehydrogenase kinase inhibitors have shown potential in treating metabolic disorders, such as diabetes and cancer, by enhancing glucose oxidation and reducing the reliance on glycolysis . Additionally, these inhibitors have been studied for their neuroprotective effects in neurodegenerative diseases, such as Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of pyruvate dehydrogenase kinase inhibitors involves the inhibition of pyruvate dehydrogenase kinase enzymes, which are responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex. By inhibiting these enzymes, pyruvate dehydrogenase kinase inhibitors prevent the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. This enhances the conversion of pyruvate into acetyl coenzyme A, promoting glucose oxidation and energy production . The molecular targets of pyruvate dehydrogenase kinase inhibitors include the E1 component of the pyruvate dehydrogenase complex, where they prevent the phosphorylation of specific serine residues .
Comparaison Avec Des Composés Similaires
Pyruvate dehydrogenase kinase inhibitors can be compared with other compounds that regulate the pyruvate dehydrogenase complex, such as pyruvate dehydrogenase phosphatase activators. While pyruvate dehydrogenase kinase inhibitors prevent the inactivation of the pyruvate dehydrogenase complex, pyruvate dehydrogenase phosphatase activators promote its activation by dephosphorylating the complex. Both types of compounds enhance the activity of the pyruvate dehydrogenase complex but through different mechanisms . Similar compounds to pyruvate dehydrogenase kinase inhibitors include dichloroacetate and thiamine pyrophosphate analogs, which also target the pyruvate dehydrogenase complex but with varying degrees of specificity and efficacy .
Propriétés
Formule moléculaire |
C18H20F3N3O3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R)-3,3,3-trifluoro-2-hydroxy-1-[(2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-10-24(16(26)17(3,27)18(19,20)21)12(2)9-23(11)15(25)13-5-7-14(22-4)8-6-13/h5-8,11-12,27H,9-10H2,1-3H3/t11-,12+,17-/m1/s1 |
Clé InChI |
OGLHCXPBMPUPLU-BWACUDIHSA-N |
SMILES isomérique |
C[C@H]1CN([C@@H](CN1C(=O)[C@](C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
SMILES canonique |
CC1CN(C(CN1C(=O)C(C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)

![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)

